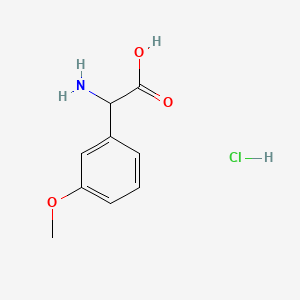

Amino(3-methoxyphenyl)acetic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-2-(3-methoxyphenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-13-7-4-2-3-6(5-7)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGFWAYHLXGUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility of Amino(3-methoxyphenyl)acetic Acid Hydrochloride

Introduction

Amino(3-methoxyphenyl)acetic acid hydrochloride is a substituted α-amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. As a chiral building block, its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is well-established. The hydrochloride salt form is often preferred to enhance stability and aqueous solubility compared to the free base.

A thorough understanding of a compound's solubility is a cornerstone of drug development.[1] It is a critical physicochemical parameter that influences everything from reaction kinetics in synthesis to bioavailability and formulation strategies in pharmaceutics.[2][3] Poor solubility can lead to unreliable results in in vitro assays, challenging formulations, and low oral bioavailability, ultimately hindering the progress of promising drug candidates.[2]

This guide provides an in-depth analysis of the solubility of Amino(3-methoxyphenyl)acetic acid hydrochloride. Moving beyond a simple data sheet, we will explore the underlying chemical principles that govern its solubility, provide a robust experimental protocol for its determination, and discuss the critical factors that researchers must consider. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions, troubleshoot challenges, and optimize their experimental and formulation strategies.

Physicochemical Properties: The Foundation of Solubility

To understand the solubility behavior of Amino(3-methoxyphenyl)acetic acid hydrochloride, we must first examine its fundamental physicochemical properties. These characteristics dictate how the molecule interacts with various solvents at a molecular level.

The parent compound, 2-Amino-2-(3-methoxyphenyl)acetic acid, is an amino acid.[4] The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid.[5][6] This conversion is a common strategy to improve the aqueous solubility of amine-containing compounds.[6]

| Property | Value | Source |

| Chemical Name | 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride | - |

| Synonyms | Amino(3-methoxyphenyl)acetic acid HCl | - |

| CAS Number (Parent) | 7314-43-4 | [4] |

| Molecular Formula | C₉H₁₂ClNO₃ | Calculated |

| Molecular Weight | 217.65 g/mol | Calculated from Parent[4] |

| Appearance | White to off-white crystalline solid (Expected) | [7] |

Note: The molecular formula and weight are for the hydrochloride salt, calculated from the parent compound's data.

Theoretical Principles of Solubility

The solubility of this compound is governed by the interplay of its structural features: the aromatic ring, the methoxy group, the carboxylic acid group, and the protonated amino group (ammonium chloride).

The "Like Dissolves Like" Paradigm

The polarity of the solute and solvent is the primary determinant of solubility.

-

Polar Solvents (e.g., Water, Methanol): The ionic nature of the ammonium chloride salt and the hydrogen bonding capacity of the carboxylic acid and ammonium groups dominate the molecule's character. These features promote strong interactions with polar protic solvents. The hydrochloride salt form significantly enhances solubility in water and other polar solvents compared to the neutral zwitterionic form.[7]

-

Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring contributes to some solubility in less polar environments. However, the high energy required to break the strong ionic and hydrogen bonds of the solid crystal lattice, which are not compensated by weak van der Waals interactions with non-polar solvents, results in very poor solubility.

The Critical Role of pH in Aqueous Solubility

For an amino acid salt, pH is arguably the most critical factor influencing aqueous solubility.[8][9][10] The molecule can exist in different ionic states depending on the pH of the solution.

-

Low pH (Acidic Conditions): In a solution with a pH below the pKa of the carboxyl group (~2-3), both the amino group and the carboxyl group are protonated. The molecule carries a net positive charge (cationic form). This charged species is highly solvated by water, leading to high solubility. As a hydrochloride salt, the compound naturally creates these conditions upon dissolution in neutral water.

-

Isoelectric Point (pI): At a specific intermediate pH (the pI), the molecule exists predominantly as a zwitterion, with a protonated amino group (+) and a deprotonated carboxyl group (-), resulting in a net neutral charge. Intermolecular electrostatic attractions between zwitterions are strong, leading to a more stable crystal lattice and, consequently, the lowest aqueous solubility.[11]

-

High pH (Basic Conditions): At a pH above the pKa of the ammonium group (~9-10), the amino group is deprotonated (neutral) while the carboxyl group is deprotonated (-). The molecule carries a net negative charge (anionic form), which again leads to high water solubility.

Expected Solubility Profile

While precise, publicly available quantitative solubility data for Amino(3-methoxyphenyl)acetic acid hydrochloride is limited, a qualitative and semi-quantitative profile can be constructed based on established chemical principles and data from analogous compounds.

| Solvent | Solvent Type | Expected Solubility | Rationale |

| Water | Polar Protic | High | The compound is an ionic salt, which readily dissociates. It can form strong hydrogen bonds. Solubility is pH-dependent.[7] |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Polar Protic, Buffered | Moderate to High | At physiological pH, the compound will be a mix of cationic and zwitterionic forms, favoring solubility. The presence of salts can also influence solubility.[12] |

| Methanol, Ethanol | Polar Protic | Soluble to Moderately Soluble | These alcohols can solvate the ionic components and hydrogen bond with the solute, but less effectively than water. Solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Propanol).[13] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including many salts. |

| Acetone, Ethyl Acetate | Polar Aprotic / Moderately Polar | Slightly Soluble to Insoluble | These solvents lack the hydrogen-bonding capability to effectively solvate the ionic salt and overcome the crystal lattice energy. |

| Chloroform, Dichloromethane (DCM) | Weakly Polar | Insoluble | The polarity is insufficient to dissolve the ionic hydrochloride salt. |

| Toluene, Hexane | Non-Polar | Insoluble | The vast difference in polarity between the ionic solute and the non-polar solvent precludes dissolution. |

Experimental Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium (thermodynamic) solubility is the shake-flask method.[14] This protocol ensures that the solution has reached saturation, providing a true measure of the compound's solubility under the specified conditions. Kinetic solubility assays, while faster, measure the precipitation from a supersaturated solution (often from a DMSO stock) and are better suited for high-throughput screening.[1][15][16]

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of Amino(3-methoxyphenyl)acetic acid hydrochloride in a given solvent at a specified temperature.

Materials:

-

Amino(3-methoxyphenyl)acetic acid hydrochloride (solid)

-

Solvent of interest (e.g., deionized water, PBS pH 7.4, ethanol)

-

Glass vials with screw caps (e.g., 4 mL)

-

Analytical balance

-

Orbital shaker with temperature control[17]

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pipettes and volumetric flasks

-

Validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer system

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to confirm saturation.[14] A starting point is 5-10 mg of solid in 1-2 mL of solvent.

-

Causality: Using an excess of solid is the defining principle of this method. It ensures that the dissolution and precipitation processes reach a dynamic equilibrium, defining the maximum concentration of the solute the solvent can hold.

-

-

Equilibration:

-

Accurately add a known volume of the pre-equilibrated solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.

-

Agitate for a sufficient duration to reach equilibrium. A typical duration is 24 to 48 hours.[14] For some compounds, longer times may be necessary. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

-

Causality: Continuous agitation ensures the entire solvent volume is in contact with the solid, maximizing the rate at which equilibrium is reached.[17] Constant temperature is critical as solubility is temperature-dependent.[7]

-

-

Phase Separation:

-

Remove the vial from the shaker and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles. This is best achieved by either:

-

Centrifugation: Centrifuge the vial at high speed to pellet the undissolved solid, then sample the clear supernatant.

-

Filtration: Withdraw the slurry using a syringe and pass it through a chemically compatible syringe filter (e.g., 0.22 µm) to remove all solid particles. Discard the first few drops to saturate any binding sites on the filter membrane.

-

-

Causality: This step is self-validating. The presence of undissolved solid in the final sample would artificially inflate the measured concentration, leading to an erroneous solubility value.

-

-

Analysis:

-

Immediately after separation, accurately dilute the clear supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method, preferably HPLC.

-

Causality: HPLC is superior to UV-Vis spectroscopy because it can separate the parent compound from any potential impurities or degradation products, ensuring only the compound of interest is quantified.[18]

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL, µg/mL, or molarity (mol/L).

-

Conclusion

The solubility of Amino(3-methoxyphenyl)acetic acid hydrochloride is a multi-faceted property, primarily dictated by its nature as an amino acid salt. It is expected to be highly soluble in polar protic solvents like water, with solubility being profoundly dependent on the pH of the medium. Its solubility will be significantly lower in less polar and non-polar organic solvents. For drug development professionals, this high aqueous solubility is an advantage, but the sharp dependence on pH necessitates careful control of buffer systems in formulations and bioassays. The robust and reliable shake-flask method is the recommended approach for generating precise equilibrium solubility data, which is indispensable for accurate modeling, formulation design, and regulatory submissions.

References

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- Zhang, Y., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685271.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15719, (3-Methoxyphenyl)acetic acid. Retrieved from [Link]

- Lahiri, S.C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

- Lee, C. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 156-161.

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Harris, A. R., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Ferreira, L. A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(1-2), 1-12.

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]

-

Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

- World Health Organization. (2018).

-

ACS Publications. (n.d.). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link].

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rheolution.com [rheolution.com]

- 4. CAS 7314-43-4 | Amino-(3-methoxy-phenyl)-acetic acid - Synblock [synblock.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 12. Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. enamine.net [enamine.net]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-Depth Technical Guide on the Stability and Storage of Amino(3-methoxyphenyl)acetic Acid Hydrochloride

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for Amino(3-methoxyphenyl)acetic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with established analytical methodologies to ensure the integrity of this compound throughout its lifecycle.

Introduction: Understanding the Molecule

Amino(3-methoxyphenyl)acetic acid hydrochloride is a derivative of phenylglycine, featuring a methoxy group on the phenyl ring. As a hydrochloride salt of an amino acid, its stability is influenced by the inherent reactivity of the amino, carboxylic acid, and methoxy functional groups, as well as the aromatic ring. The hydrochloride salt form generally enhances solubility and stability compared to the free base[1][2]. However, it also introduces considerations such as hygroscopicity and the potential for interactions in solution. A thorough understanding of its stability profile is paramount for its application in research and pharmaceutical development.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound, Amino(3-methoxyphenyl)acetic acid, is presented in Table 1. These properties are foundational to understanding its behavior in various environments.

| Property | Value | Source |

| CAS Number | 7314-43-4 | Synblock |

| Molecular Formula | C₉H₁₁NO₃ | Synblock |

| Molecular Weight | 181.19 g/mol | Synblock |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Solubility | Soluble in water | Inferred from hydrochloride salt nature[1] |

Key Factors Influencing Stability

The stability of Amino(3-methoxyphenyl)acetic acid hydrochloride is not absolute and is contingent upon several environmental factors. The primary degradation pathways are driven by hydrolysis, oxidation, photolysis, and thermal stress.

Hygroscopicity and Hydrolytic Stability

Hydrochloride salts of amines are often hygroscopic, meaning they readily absorb moisture from the atmosphere[3][4][5][6]. This absorbed water can act as a reagent and a medium for degradative reactions.

-

Causality : The presence of water can facilitate the hydrolysis of the amide linkage in potential polymeric impurities or promote other degradative reactions. The rate of hydrolysis is often pH-dependent. In acidic solutions, the amino group is protonated and stable, but the carboxylic acid could potentially undergo esterification if alcohols are present as solvents or impurities. In neutral to alkaline conditions, the free amino group is more nucleophilic and susceptible to other reactions.

Oxidative Stability

The methoxy group and the aromatic ring are susceptible to oxidation[7][8].

-

Causality : Oxidizing agents, such as peroxides or atmospheric oxygen in the presence of light or metal ions, can lead to the formation of various degradation products. A potential degradation pathway is the oxidative demethoxylation of the methoxy group to a hydroxyl group, which can be further oxidized to a quinone-type structure[9][10]. The benzylic position (the carbon atom attached to both the phenyl ring and the amino group) is also susceptible to oxidation.

Photostability

Aromatic amino acids can absorb UV light, which can lead to photodegradation[11][12][].

-

Causality : The phenyl ring in the molecule can absorb UV radiation, leading to the formation of excited states that can undergo various reactions, including bond cleavage and the formation of reactive oxygen species. This can result in discoloration and the formation of a complex mixture of degradation products.

Thermal Stability

As with most organic molecules, elevated temperatures can provide the activation energy for degradation reactions.

-

Causality : The primary thermal degradation pathways for amino acids are deamination (loss of the amino group) and decarboxylation (loss of the carboxylic acid group)[14][15][16][17]. These reactions can lead to a significant loss of potency and the formation of impurities with different chemical properties.

Potential Degradation Pathways

Based on the functional groups present in Amino(3-methoxyphenyl)acetic acid hydrochloride, a logical map of potential degradation pathways can be proposed. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Caption: Predicted degradation pathways for Amino(3-methoxyphenyl)acetic acid hydrochloride.

Recommended Storage and Handling

To maintain the integrity of Amino(3-methoxyphenyl)acetic acid hydrochloride, the following storage and handling procedures are recommended:

| Condition | Recommendation | Rationale |

| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short periods. | Lower temperatures slow down the rate of potential degradation reactions. |

| Humidity | Store in a tightly sealed container in a dry place. The use of a desiccator is recommended. | To minimize moisture absorption due to the hygroscopic nature of the hydrochloride salt[3][4]. |

| Light | Protect from light. Store in an amber vial or in a dark cabinet. | To prevent photodegradation due to the aromatic ring's UV absorbance[12]. |

| Inert Atmosphere | For long-term storage, consider flushing the container with an inert gas like nitrogen or argon. | To minimize exposure to atmospheric oxygen and prevent oxidative degradation. |

Stability Testing: A Framework

A comprehensive stability testing program is essential to establish the re-test period or shelf life of the compound. This program should include long-term and accelerated stability studies, as well as forced degradation studies to develop a stability-indicating analytical method.

Long-Term and Accelerated Stability Studies

These studies are performed under controlled conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

RH = Relative Humidity

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method[18][19]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Caption: Workflow for conducting forced degradation studies.

Experimental Protocols

Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of Amino(3-methoxyphenyl)acetic acid hydrochloride under various stress conditions.

-

Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Amino(3-methoxyphenyl)acetic acid hydrochloride in a suitable solvent (e.g., water or methanol:water).

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.

-

Heat the solution at 60°C.

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.2 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.

-

Keep the solution at 60°C.

-

Withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.2 M HCl before analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

-

Keep the solution at room temperature, protected from light.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

In Solution: Heat the stock solution at 80°C. Withdraw samples at appropriate time points.

-

Solid State: Place a known amount of the solid compound in a vial and heat at 80°C. At each time point, dissolve a portion of the solid in the initial solvent to the target concentration for analysis.

-

-

Photolytic Degradation:

-

Expose the stock solution and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze samples at the end of the exposure period.

-

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is essential for separating the parent compound from its degradation products[20][21][22].

-

Instrumentation: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

A gradient elution is recommended to ensure the separation of polar and non-polar degradation products.

-

-

Detection: The aromatic ring should provide good UV absorbance. A wavelength of around 254 nm or 270 nm is a reasonable starting point. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Drug-Excipient Compatibility

For formulation development, it is crucial to assess the compatibility of Amino(3-methoxyphenyl)acetic acid hydrochloride with common pharmaceutical excipients[23][24].

-

Methodology : Binary mixtures of the drug with each excipient (e.g., lactose, microcrystalline cellulose, magnesium stearate) are prepared and stored under accelerated stability conditions (e.g., 40°C/75% RH).

-

Analysis : The mixtures are analyzed at various time points for the appearance of new degradation products and for any change in the physical appearance.

Conclusion

The stability of Amino(3-methoxyphenyl)acetic acid hydrochloride is a critical attribute that requires careful management. As a hygroscopic hydrochloride salt of an aromatic amino acid, it is susceptible to degradation by moisture, oxidation, light, and heat. Adherence to the recommended storage conditions—cool, dry, and dark—is essential to preserve its integrity. For developmental purposes, a systematic approach involving forced degradation studies and the development of a validated stability-indicating analytical method is necessary to fully characterize its stability profile and ensure its suitability for its intended application.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Retrieved from [Link]

-

Kruse, M., & Trubetskaya, A. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. ResearchGate. Retrieved from [Link]

-

Hotha, K. K. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Array of aromatic amino acid side chains located near the chromophore of photoactive yellow protein. Retrieved from [Link]

-

Chan, H.-K., & Chew, N. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing substituted phenylacetic acid derivatives and novel intermediates.

-

IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Minor Strecker degradation products of penylalanine and phenyglycine. Retrieved from [Link]

-

PubMed. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability Indicating Analytical Methods (SIAMS). Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Hydrothermal Degradation of Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]

-

Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal degradation of 18 amino acids during pyrolytic processes. Retrieved from [Link]

-

SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Retrieved from [Link]

-

MDPI. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

-

Quest Journals. (n.d.). Development of Validated Stability-Indicating Assay Methods- Critical Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. Retrieved from [Link]

- Google Patents. (n.d.). Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins.

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

-

PubMed. (2007). Role of aromatic side chains in the folding and thermodynamic stability of integral membrane proteins. Retrieved from [Link]

-

ResearchGate. (n.d.). Impact of pH on exposed AcoP amino acids. Retrieved from [Link]

-

Biblioteca Digital do IPB. (2021). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. Retrieved from [Link]

-

Quora. (2018). Do amino acids break down under heating?. Retrieved from [Link]

-

ACS Earth and Space Chemistry. (2024). Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]

-

Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Retrieved from [Link]

-

The Bumbling Biochemist. (2022). Aromatic amino acids, resonance/electron delocalization, and phenylalanine biochemistry. Retrieved from [Link]

-

PubMed. (n.d.). Phenylglycine derivatives as antagonists of metabotropic glutamate receptors. Retrieved from [Link]

-

LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

National Institutes of Health. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. Retrieved from [Link]

-

PubMed Central. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Retrieved from [Link]

-

bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. nbinno.com [nbinno.com]

- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 10. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Array of aromatic amino acid side chains located near the chromophore of photoactive yellow protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photostability of amino acids: photodissociation dynamics of phenylalanine chromophores - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

- 15. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biorxiv.org [biorxiv.org]

- 18. ijsdr.org [ijsdr.org]

- 19. questjournals.org [questjournals.org]

- 20. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Amino(3-methoxyphenyl)acetic Acid Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Amino(3-methoxyphenyl)acetic acid hydrochloride, a notable yet sparsely documented compound. In the spirit of advancing scientific inquiry, this document consolidates available chemical and physical data, explores potential synthetic pathways, and outlines robust analytical methodologies. It is designed to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development, acknowledging the current limitations in publicly accessible biological data while providing a solid chemical framework to inspire and inform future investigations.

Introduction: Unveiling a Potential Building Block

Amino(3-methoxyphenyl)acetic acid hydrochloride presents itself as a chiral amino acid derivative with potential applications as a building block in medicinal chemistry. Its structure, featuring a methoxy-substituted phenyl ring, an alpha-amino group, and a carboxylic acid moiety, suggests possibilities for diverse chemical modifications and incorporation into larger, more complex molecules. While extensive pharmacological data is not yet available in the public domain, its structural motifs are present in various biologically active compounds, hinting at its latent potential in drug discovery programs. This guide aims to equip researchers with the necessary chemical knowledge to explore these possibilities.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical characteristics is paramount for its application in research and development. This section details the known properties of Amino(3-methoxyphenyl)acetic acid hydrochloride.

Table 1: Physicochemical Properties of Amino(3-methoxyphenyl)acetic Acid Hydrochloride

| Property | Value | Source |

| Chemical Name | 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride | PubChem |

| CAS Number | 709043-23-2 | PubChem |

| Molecular Formula | C₉H₁₂ClNO₃ | PubChem |

| Molecular Weight | 217.65 g/mol | PubChem[1] |

| IUPAC Name | 2-amino-2-(3-methoxyphenyl)acetic acid;hydrochloride | PubChem[1] |

| Synonyms | Amino(3-methoxyphenyl)acetic acid HCl, 2-Amino-2-(3-methoxyphenyl)aceticacidhydrochloride | PubChem |

| Appearance | White to off-white solid (typical for similar compounds) | General Knowledge |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | General Knowledge |

Structural Formula:

Caption: Chemical structure of Amino(3-methoxyphenyl)acetic acid hydrochloride.

Synthesis and Manufacturing

While a specific, detailed, and publicly available protocol for the synthesis of Amino(3-methoxyphenyl)acetic acid hydrochloride is not readily found in peer-reviewed literature, a plausible and logical synthetic route can be extrapolated from established methods for the synthesis of alpha-amino acids. The Strecker synthesis is a well-established and versatile method for this purpose.

Proposed Synthetic Workflow: A Modified Strecker Synthesis

This proposed workflow provides a conceptual framework for the laboratory-scale synthesis of the target compound.

Caption: Proposed synthetic workflow for Amino(3-methoxyphenyl)acetic acid hydrochloride.

Step-by-Step Methodology:

-

Formation of the α-Aminonitrile:

-

To a solution of 3-methoxybenzaldehyde in a suitable solvent (e.g., ethanol or a mixture of ethanol and water), add ammonium chloride followed by an aqueous solution of sodium cyanide.

-

The reaction is typically stirred at room temperature for several hours to overnight.

-

The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the resulting α-aminonitrile intermediate can be extracted into an organic solvent.

-

-

Hydrolysis to the Amino Acid Hydrochloride:

-

The crude α-aminonitrile is then subjected to strong acid hydrolysis. Concentrated hydrochloric acid is the reagent of choice as it will both hydrolyze the nitrile to a carboxylic acid and form the hydrochloride salt of the amine in a single step.

-

The mixture is heated to reflux for several hours.

-

After cooling, the product, Amino(3-methoxyphenyl)acetic acid hydrochloride, may precipitate from the solution or can be obtained by evaporation of the solvent.

-

-

Purification:

-

The crude product should be purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

-

The purity of the final product should be confirmed by analytical methods as described in the following section.

-

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the target compound. Retention time will depend on the specific column and mobile phase used. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H NMR will show characteristic peaks for the aromatic protons, the methoxy group protons, and the alpha-proton. ¹³C NMR will show corresponding carbon signals. |

| Mass Spectrometry (MS) | Molecular weight determination. | The mass spectrum should show a molecular ion peak corresponding to the free base (C₉H₁₁NO₃) at m/z 181.07. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the carboxylic acid (C=O and O-H stretch), the amine hydrochloride (N-H stretch), and the aromatic ring. |

Exemplary HPLC Protocol for Purity Assessment

This protocol is a general guideline and may require optimization for specific instrumentation and columns.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Injection Volume: 10 µL.

Biological Activity and Therapeutic Potential: A Call for Investigation

As of the date of this guide, there is a notable absence of publicly available data on the specific biological activities, mechanism of action, and pharmacological profile of Amino(3-methoxyphenyl)acetic acid hydrochloride. This represents a significant knowledge gap and, concurrently, an opportunity for novel research.

The structural similarity of this compound to other neuroactive amino acids and its potential as a scaffold for combinatorial chemistry suggest that it could be a valuable tool in the exploration of new therapeutic agents. Future research efforts could be directed towards screening this compound against a variety of biological targets, including but not limited to:

-

Receptors: G-protein coupled receptors (GPCRs), ion channels.

-

Enzymes: Kinases, proteases, transferases.

-

Transporters: Neurotransmitter transporters.

Such studies would be instrumental in elucidating the potential therapeutic applications of Amino(3-methoxyphenyl)acetic acid hydrochloride and its derivatives.

Conclusion and Future Directions

Amino(3-methoxyphenyl)acetic acid hydrochloride is a compound with well-defined chemical properties but an uncharted biological profile. This guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route, and robust analytical methods for its characterization. The lack of biological data presents a clear call to the scientific community for further investigation. The exploration of this compound's pharmacological effects could unveil new avenues for drug discovery and development. It is our hope that this technical guide will serve as a valuable starting point for researchers embarking on the study of this intriguing molecule.

References

-

PubChem. Compound Summary for CID 86810426, 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link][1]

Sources

An In-depth Technical Guide to Amino(3-methoxyphenyl)acetic acid hydrochloride: From Discovery to Application

This guide provides a comprehensive technical overview of Amino(3-methoxyphenyl)acetic acid hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. Delving into its discovery, synthesis, and physicochemical properties, this document offers a foundational understanding of this molecule and its potential applications.

Introduction and Chemical Identity

Amino(3-methoxyphenyl)acetic acid hydrochloride, with the CAS number 709043-23-2, is the hydrochloride salt of the amino acid derivative, 2-Amino-2-(3-methoxyphenyl)acetic acid. Its chemical structure features a phenyl ring substituted with a methoxy group at the meta position and an amino-acetic acid moiety. This arrangement of functional groups imparts specific chemical characteristics that are of interest in medicinal chemistry and synthetic applications.

The presence of a chiral center at the alpha-carbon of the amino acid component means that the compound can exist as enantiomers, a critical consideration in drug design and development where stereochemistry often dictates pharmacological activity.

Historical Perspective and Discovery

While a singular, seminal publication detailing the "discovery" of Amino(3-methoxyphenyl)acetic acid hydrochloride is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the broader exploration of phenylglycine derivatives in the mid-20th century. These compounds were investigated for their potential as building blocks in the synthesis of more complex molecules, including pharmaceuticals.

The development of synthetic methodologies for α-amino acids was a significant area of research, and it is plausible that Amino(3-methoxyphenyl)acetic acid was first synthesized as part of a systematic investigation into the properties and potential applications of substituted phenylglycines. The hydrochloride salt form offers improved stability and solubility, common practice for the storage and handling of amine-containing compounds.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of Amino(3-methoxyphenyl)acetic acid hydrochloride is essential for its application in research and development.

Table 1: Physicochemical Properties of Amino(3-methoxyphenyl)acetic acid hydrochloride

| Property | Value | Source |

| CAS Number | 709043-23-2 | [1] |

| Molecular Formula | C₉H₁₂ClNO₃ | [1] |

| Molecular Weight | 217.65 g/mol | [1] |

| IUPAC Name | 2-amino-2-(3-methoxyphenyl)acetic acid;hydrochloride | [1] |

| Synonyms | Amino(3-methoxyphenyl)acetic acid HCl, 2-Amino-2-(3-methoxyphenyl)aceticacidhydrochloride | [1] |

Spectroscopic data is critical for the unambiguous identification and characterization of the compound. While specific experimental spectra for the hydrochloride salt are not widely published, data for the closely related precursor, 3-Methoxyphenylacetic acid, provides valuable comparative information.

Table 2: Spectroscopic Data for the Precursor, 3-Methoxyphenylacetic acid

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR (CDCl₃) | Signals corresponding to methoxy, methylene, and aromatic protons. | [2] |

| Mass Spectrometry | Molecular ion peak consistent with its chemical formula. | [2] |

| Infrared (IR) Spectroscopy | Characteristic peaks for carboxylic acid O-H, C=O, and aromatic C-H and C=C bonds. | [3] |

Synthesis and Manufacturing

The synthesis of Amino(3-methoxyphenyl)acetic acid hydrochloride can be approached through several established methods for α-amino acid synthesis. A common and logical pathway involves the Strecker synthesis, starting from 3-methoxybenzaldehyde. This method provides a robust and scalable route to the desired product.

Proposed Synthetic Pathway: Modified Strecker Synthesis

The synthesis begins with the reaction of 3-methoxybenzaldehyde with an amine source (e.g., ammonia) and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group under acidic conditions yields the racemic α-amino acid. The hydrochloride salt is then readily formed by treatment with hydrochloric acid.

Caption: A plausible synthetic route to Amino(3-methoxyphenyl)acetic acid hydrochloride via a modified Strecker synthesis.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-2-(3-methoxyphenyl)acetonitrile

-

In a well-ventilated fume hood, a solution of 3-methoxybenzaldehyde in a suitable solvent (e.g., methanol) is prepared.

-

To this solution, an aqueous solution of ammonium chloride is added, followed by the slow addition of an aqueous solution of sodium cyanide at a controlled temperature (typically 0-5 °C).

-

The reaction mixture is stirred for several hours, allowing for the formation of the α-aminonitrile.

-

The product is then extracted into an organic solvent, and the organic layer is washed and dried.

-

Removal of the solvent under reduced pressure yields the crude α-aminonitrile.

Step 2: Hydrolysis to Amino(3-methoxyphenyl)acetic acid

-

The crude α-aminonitrile is treated with a strong acid, such as concentrated hydrochloric acid.

-

The mixture is heated to reflux for several hours to facilitate the complete hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried.

Step 3: Formation of Amino(3-methoxyphenyl)acetic acid hydrochloride

-

The synthesized amino acid is dissolved in a minimal amount of a suitable solvent (e.g., ethanol).

-

A solution of hydrochloric acid in a non-aqueous solvent (e.g., ethereal HCl) is added dropwise with stirring.

-

The hydrochloride salt precipitates out of the solution.

-

The solid product is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

This protocol serves as a general guideline and would require optimization of reaction conditions, solvents, and purification methods for high yield and purity.

Applications in Drug Discovery and Development

Non-natural amino acids like Amino(3-methoxyphenyl)acetic acid are valuable tools in drug discovery, offering a means to introduce novel structural motifs into peptides and small molecules. The incorporation of this amino acid can modulate the pharmacological properties of a parent compound.

A key application lies in the synthesis of peptidomimetics and the modification of bioactive peptides. For instance, its inclusion in antimicrobial peptides (AMPs) can enhance their proteolytic stability, a significant hurdle in the development of peptide-based therapeutics. The methoxyphenyl group can also influence the hydrophobicity and overall conformation of the peptide, potentially leading to improved antimicrobial potency and a better therapeutic index.

Caption: A simplified workflow illustrating the use of Amino(3-methoxyphenyl)acetic acid in peptide drug development.

Conclusion

Amino(3-methoxyphenyl)acetic acid hydrochloride is a versatile building block with potential applications in the development of novel therapeutics. While its specific historical discovery is not prominently documented, its synthesis is achievable through well-established chemical transformations. Its utility in modifying the properties of peptides and other bioactive molecules makes it a compound of interest for medicinal chemists and drug development professionals. Further research into its pharmacological effects and applications is warranted to fully explore its therapeutic potential.

References

-

The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). Retrieved from [Link]

- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.

-

PubChem. (n.d.). (3-Methoxyphenyl)acetic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(3-methoxyphenyl)acetic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methoxyphenylacetic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102643192A - Preparation method of methoxyphenylacetic acid.

-

NIST WebBook. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 3-Methoxyphenylacetic acid. Retrieved from [Link]

-

Alsachim. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). Homovanillic acid (YMDB01711). Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of Amino(3-methoxyphenyl)acetic acid hydrochloride

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Amino(3-methoxyphenyl)acetic acid hydrochloride, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in regulated environments. The causality behind the selection of chromatographic parameters is discussed, providing a framework for adaptation to similar molecules. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and United States Pharmacopeia (USP) General Chapter <621> guidelines.[1][2][3][4][5][6][7]

Introduction: The Analytical Imperative

Amino(3-methoxyphenyl)acetic acid hydrochloride is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable and robust analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses due to its high resolution, sensitivity, and reproducibility.[8][9]

The primary challenge in the HPLC analysis of many amino acids is their lack of a strong UV chromophore, often necessitating derivatization.[10][11][12] However, the presence of the methoxyphenyl group in the target analyte provides sufficient UV absorbance, allowing for direct detection and simplifying the analytical procedure.[13][14] This application note details the systematic development and validation of an isocratic reversed-phase HPLC method with UV detection.

Method Development Rationale: A Scientifically Sound Approach

The development of a robust HPLC method is a systematic process driven by the physicochemical properties of the analyte.[15]

Analyte Characterization

-

Structure: Amino(3-methoxyphenyl)acetic acid hydrochloride possesses both an acidic carboxylic acid group and a basic amino group, making it amphoteric. It also contains a moderately non-polar methoxyphenyl group.

-

Solubility: The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for preparing standards and samples for reversed-phase HPLC. Based on the related compound 3-Methoxyphenylacetic acid, it is soluble in alcohol and slightly soluble in water.[16][17]

-

UV Absorbance: The phenyl ring with the methoxy substituent is expected to have a UV maximum (λmax) in the range of 270-280 nm, providing a suitable wavelength for detection with minimal interference from common solvents.

Chromatographic Choices: Explaining the "Why"

The selection of the stationary and mobile phases is the cornerstone of achieving optimal separation.[2][4][9]

-

Chromatographic Mode: Reversed-phase chromatography was selected due to the analyte's moderate polarity. The interaction of the non-polar methoxyphenyl group with a non-polar stationary phase allows for good retention and separation from polar impurities.

-

Stationary Phase: A C18 (octadecylsilane) column is a versatile and widely used stationary phase in reversed-phase HPLC, providing excellent retention for a broad range of compounds.[18] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.[13][18]

-

Mobile Phase: An isocratic mobile phase, consisting of a mixture of an aqueous buffer and an organic modifier, was chosen for its simplicity and robustness.

-

Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity.

-

Aqueous Buffer: A phosphate buffer at a pH of approximately 3.0 was selected. This low pH serves two critical purposes: it suppresses the ionization of the carboxylic acid group and ensures the amino group is protonated, leading to a single ionic species and a sharp, symmetrical peak shape.

-

-

Detection: UV detection at 275 nm was chosen as a starting point based on the expected absorbance of the methoxyphenyl chromophore. A Diode Array Detector (DAD) can be used to confirm the optimal wavelength and assess peak purity.[14]

Experimental Protocol: A Step-by-Step Guide

Materials and Reagents

-

Amino(3-methoxyphenyl)acetic acid hydrochloride reference standard (>99% purity)

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (KH2PO4) (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV detector is suitable.[18]

Chromatographic Conditions

| Parameter | Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and efficiency for the analyte.[18] |

| Mobile Phase | 25 mM KH2PO4 (pH 3.0) : Acetonitrile (70:30, v/v) | The aqueous buffer at low pH ensures consistent analyte ionization and good peak shape. Acetonitrile provides the necessary elution strength. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, offering a balance between analysis time and efficiency.[13] |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection Wavelength | 275 nm | Provides good sensitivity for the methoxyphenyl chromophore.[13][14] |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Run Time | 10 minutes | Sufficient for the elution of the analyte and any potential early-eluting impurities. |

Solution Preparation

-

Buffer Preparation (25 mM KH2PO4, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Degas before use.

-

Diluent: The mobile phase is used as the diluent to ensure sample compatibility and good peak shape.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Amino(3-methoxyphenyl)acetic acid hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL for linearity assessment. A working standard of 50 µg/mL is suitable for routine analysis.

Sample Preparation

Accurately weigh a sample containing approximately 25 mg of Amino(3-methoxyphenyl)acetic acid hydrochloride and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.

Method Validation: A Self-Validating System

The developed method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][3][6][19][20]

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.[5][15]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |

Specificity

Specificity was evaluated by injecting the diluent, a placebo (if applicable), and a standard solution. The chromatograms were examined for any interference at the retention time of the analyte. The peak purity of the analyte in a spiked sample was also assessed using a DAD.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. The peak area versus concentration data was subjected to linear regression analysis.

| Parameter | Result |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Y-intercept | Close to zero |

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

| Parameter | Acceptance Criteria |

| Mean Recovery | 98.0% - 102.0% |

Precision

-

Repeatability (Intra-day Precision): Assessed by performing six replicate analyses of the 100% test concentration on the same day, by the same analyst, and on the same instrument.

-

Intermediate Precision (Inter-day and Inter-analyst): Assessed by repeating the analysis on a different day with a different analyst.

| Parameter | Acceptance Criteria |

| RSD for Repeatability | ≤ 2.0% |

| RSD for Intermediate Precision | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ/S)

-

LOQ = 10 * (σ/S)

-

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

-

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic)

-

Column temperature (± 2 °C)

-

pH of the buffer (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all tested conditions.

Visualizing the Workflow

Sample Preparation and Analysis Workflow

Caption: Workflow for sample preparation and HPLC analysis.

Method Validation Logic

Caption: Core parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the quantitative analysis of Amino(3-methoxyphenyl)acetic acid hydrochloride. The systematic approach to method development, grounded in the physicochemical properties of the analyte, resulted in a simple isocratic method with excellent performance characteristics. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and robust, making it suitable for routine use in quality control laboratories within the pharmaceutical industry.

References

-

B.M. Rao et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. Available at: [Link]

-

Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]

-

Asian Journal of Pharmaceutical Research. (2015). Steps involved in HPLC Method Development. Available at: [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]

-

US Pharmacopeia (USP). (n.d.). Amino acid analysis. Available at: [Link]

-

AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

-

R&D Projects, University of Wisconsin-Stout. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Available at: [Link]

-

PharmaCores. (2025). HPLC analytical Method development: an overview. Available at: [Link]

-

The Good Scents Company. (n.d.). 3-methoxyphenyl acetic acid. Available at: [Link]

-

PubChem. (n.d.). (3-Methoxyphenyl)acetic acid. Available at: [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

US Pharmacopeia (USP). (n.d.). <621> CHROMATOGRAPHY. Available at: [Link]

-

LCGC International. (2024). Are You Sure You Understand USP <621>?. Available at: [Link]

-

Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine. Available at: [Link]

-

European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Available at: [Link]

-

Scribd. (2021). USP-NF 621 Chromatography. Available at: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. usp.org [usp.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. <621> CHROMATOGRAPHY [drugfuture.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. agilent.com [agilent.com]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. asianjpr.com [asianjpr.com]

- 10. jocpr.com [jocpr.com]

- 11. usp.org [usp.org]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. HPLC Method development: an overview. | PharmaCores [pharmacores.com]

- 16. 3-methoxyphenyl acetic acid, 1798-09-0 [thegoodscentscompany.com]

- 17. 3-Methoxyphenylacetic acid | 1798-09-0 [chemicalbook.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 20. database.ich.org [database.ich.org]

Application Notes and Protocols for Amino(3-methoxyphenyl)acetic acid hydrochloride in Organic Synthesis

For: Researchers, scientists, and drug development professionals.

Introduction: A Versatile Building Block for Complex Molecules

Amino(3-methoxyphenyl)acetic acid hydrochloride is a non-proteinogenic α-amino acid that presents a unique combination of functionalities, making it a valuable building block in modern organic synthesis. Its structure incorporates a chiral center, an aromatic ring with a methoxy substituent, and the fundamental amino and carboxylic acid groups. This distinct arrangement offers synthetic chemists a powerful tool for introducing specific steric and electronic properties into target molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions.

The methoxy group at the meta-position of the phenyl ring influences the molecule's reactivity and imparts specific physicochemical characteristics to its derivatives. This can be particularly advantageous in the design of bioactive compounds, where fine-tuning of lipophilicity and metabolic stability is crucial. This guide provides an in-depth exploration of the potential applications of Amino(3-methoxyphenyl)acetic acid hydrochloride in several key areas of organic synthesis, supported by detailed protocols and mechanistic insights.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO₃ | |

| Molecular Weight | 217.65 g/mol | |

| Appearance | White to off-white solid | General Supplier Data |

| Solubility | Soluble in water, methanol | General Supplier Data |

| Storage | Store in a cool, dry place away from incompatible materials. | General Supplier Data |

Application I: Incorporation into Peptides for Enhanced Properties

The introduction of non-natural amino acids into peptide chains is a widely employed strategy in medicinal chemistry to enhance the therapeutic potential of peptides.[1] Incorporating Amino(3-methoxyphenyl)acetic acid can confer several advantages, including increased proteolytic stability and modulation of bioactivity.

Rationale for Use in Peptide Synthesis:

-

Proteolytic Resistance: The bulky methoxyphenyl side chain can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

-

Conformational Constraint: The defined stereochemistry of the α-carbon can be used to induce specific secondary structures (e.g., turns or helices) in the peptide backbone, which can be critical for receptor binding.

-

Modulation of Pharmacokinetics: The methoxy group can influence the lipophilicity of the peptide, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the general procedure for incorporating Amino(3-methoxyphenyl)acetic acid into a peptide sequence using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis.

Materials:

-

Fmoc-protected Amino(3-methoxyphenyl)acetic acid

-

Rink Amide resin or other suitable solid support

-

Other Fmoc-protected amino acids

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection reagent: 20% Piperidine in DMF

-

Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/Water (95:2.5:2.5 v/v/v)

-

Cold diethyl ether

Workflow Diagram:

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-protected Amino(3-methoxyphenyl)acetic acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the mixture to activate the carboxylic acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 2 hours at room temperature.

-

Wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin and agitate for 2-3 hours at room temperature.[1]

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application II: Synthesis of Bioactive Heterocycles

Amino acids are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.[2] The bifunctional nature of Amino(3-methoxyphenyl)acetic acid allows it to participate in cyclization reactions to form various heterocyclic scaffolds.

Plausible Synthetic Route: Pictet-Spengler Reaction

Reaction Scheme Diagram:

Caption: Conceptual Pictet-Spengler reaction pathway.

Exemplary Protocol for a One-Pot Decarboxylative Pictet-Spengler Reaction:

This protocol is a hypothetical adaptation for the synthesis of a tetrahydroisoquinoline derivative.

Materials:

-

Amino(3-methoxyphenyl)acetic acid hydrochloride

-

An aldehyde (e.g., formaldehyde or benzaldehyde)

-

Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)

-

Solvent (e.g., toluene or xylene)

-

Dean-Stark apparatus (for water removal)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add Amino(3-methoxyphenyl)acetic acid hydrochloride (1 eq.), the chosen aldehyde (1.2 eq.), and the solvent (e.g., toluene).

-